3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a piperazine ring, a fluorobenzoyl group, and a pyrazolyl-pyridazine moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been known to exhibit a wide range of biological activities, including antiviral, antipsychotic, and antimicrobial effects . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may interact with its targets by binding to them, thereby modulating their activity .
Biochemical Pathways
Piperazine derivatives have been known to interact with various biochemical pathways, including those involving dopamine and serotonin .
Pharmacokinetics
Compounds with similar structures have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), which considers factors such as molecular weight, lipophilicity, and hydrogen bond donors and acceptors .
Result of Action
Piperazine derivatives have been known to exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Preparation Methods
The synthesis of 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the fluorobenzoyl group. The final step involves the formation of the pyrazolyl-pyridazine moiety. Reaction conditions may include the use of various solvents, catalysts, and temperature controls to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents and conditions used in these reactions vary, but typically involve controlled temperatures and specific catalysts to achieve the desired transformations. .
Scientific Research Applications
3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: The compound may be used in the development of new materials with specific chemical properties
Comparison with Similar Compounds
Similar compounds to 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine include other piperazine derivatives and pyrazolyl-pyridazine compounds. These compounds may share similar structural features but differ in their specific functional groups and overall chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(2-fluorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c1-14-8-9-26(23-14)18-7-6-17(21-22-18)24-10-12-25(13-11-24)19(27)15-4-2-3-5-16(15)20/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFLEOQZADTZCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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